molecular formula C24H30N4O B5732511 (17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

(17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

Cat. No.: B5732511
M. Wt: 390.5 g/mol
InChI Key: YXWCFPYLJKIHKI-JWQSNPHDSA-N
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Description

(17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol is a synthetic compound with a complex structure that includes a steroid backbone and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical reactions to introduce the pyrazole moiety and other functional groups. Common synthetic routes include:

    Hydrazone Formation: The reaction of a steroidal ketone with hydrazine derivatives to form a hydrazone intermediate.

    Pyrazole Formation: Cyclization of the hydrazone intermediate with appropriate reagents to form the pyrazole ring.

    Functional Group Modifications: Introduction of additional functional groups through reactions such as alkylation, acylation, or oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.

    Reduction: Reduction of double bonds or ketones to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a double bond may yield a saturated hydrocarbon.

Scientific Research Applications

(17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural steroid hormone with a similar steroid backbone but lacking the pyrazole moiety.

    Tamoxifen: A synthetic compound with a similar structure used in the treatment of breast cancer.

    Pyrazole Derivatives: Compounds with a pyrazole ring but different substituents and functional groups.

Uniqueness

(17E)-17-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol is unique due to its combination of a steroid backbone and a pyrazole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(17E)-17-[(E)-(1,5-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-15-17(14-26-28(15)3)13-25-27-23-9-8-22-21-6-4-16-12-18(29)5-7-19(16)20(21)10-11-24(22,23)2/h5,7,12-14,20-22,29H,4,6,8-11H2,1-3H3/b25-13+,27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWCFPYLJKIHKI-JWQSNPHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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